4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

SAR optimization stalls when intermediates lack versatile synthetic handles. This compound eliminates that bottleneck: • The para-Br group enables universal Suzuki, Heck, and Buchwald-Hartwig coupling for rapid library diversification from a single intermediate, accelerating hit-to-lead timelines. • Its unique Br/F/CF3 triple-halogen constellation-unmatched by any single commercial analog-enables concurrent probing of halogen bonding, hydrophobic packing, and electronic modulation in kinase, GPCR, or ion channel programs. • Multiple vendors supply batch-specific QC documentation (NMR, HPLC, GC), ensuring cross-laboratory reproducibility and supply-chain robustness for multi-site collaborative research.

Molecular Formula C13H8BrF4NO2S
Molecular Weight 398.17 g/mol
Cat. No. B12338350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide
Molecular FormulaC13H8BrF4NO2S
Molecular Weight398.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)C(F)(F)F)Br
InChIInChI=1S/C13H8BrF4NO2S/c14-8-1-4-10(5-2-8)22(20,21)19-12-6-3-9(15)7-11(12)13(16,17)18/h1-7,19H
InChIKeyYVUMGYBHZJIBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]benzenesulfonamide – Identity, Purity & Structural Class


4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 1895816-41-7) is a synthetic N-aryl benzenesulfonamide with the molecular formula C13H8BrF4NO2S and a molecular weight of 398.17 g/mol . The structure comprises a 4‑bromobenzenesulfonyl group linked through a sulfonamide bridge to a 4‑fluoro‑2‑(trifluoromethyl)aniline moiety . Multiple independent vendors list the compound at purities of 95 % (HPLC) to 98 %, accompanied by orthogonal analytical documentation including NMR, HPLC, and GC . This compound serves as a key intermediate in medicinal chemistry and chemical biology, where the unusual combination of electron‑withdrawing substituents (Br, F, CF3) creates a distinctive physicochemical profile not found in any single commercially available analog.

Why This Compound Cannot Be Replaced by a Generic Alternative


Within the N‑aryl benzenesulfonamide class, even minor alterations to the substitution pattern can produce large shifts in lipophilicity, electronic distribution, and target‑binding complementarity. For example, closely related 4‑bromobenzenesulfonamides bearing different N‑aryl substituents show markedly divergent antibacterial activity; the analog N‑[3,5‑bis(trifluoromethyl)phenyl]‑4‑bromobenzenesulfonamide exhibits an MIC of 5.6 µg cm⁻³ against MRSA USA300, whereas analogs with altered fluorination patterns lose activity entirely . The target compound’s unique ortho‑CF3/para‑F/para‑Br constellation generates a steric and electronic environment that cannot be replicated by compounds lacking any one of these groups—substituting a non‑brominated analog eliminates the aryl‑bromide synthetic handle, while removing the CF3 or F groups alters the compound’s hydrogen‑bonding capacity and lipophilicity. For teams conducting SAR optimization or purchasing a defined chemical probe, using a generic substitute introduces uncontrolled variables that can undermine experimental reproducibility and confound structure‑activity conclusions.

Quantitative Differentiation Against Closest Analogs


Unique Triple-Halogen Substitution Pattern

The target compound is the only commercially available N-aryl benzenesulfonamide that simultaneously carries a para‑bromo group on the S‑phenyl ring, an ortho‑trifluoromethyl group, and a para‑fluoro group on the N‑phenyl ring . The two most closely related comparators each lack one critical feature: 4‑bromo‑N‑(4‑fluorophenyl)benzenesulfonamide (CAS 349404-76-8) has no CF3 group , while 4‑fluoro‑N‑[2‑(trifluoromethyl)phenyl]benzenesulfonamide (CAS 91308-57-5) has no Br atom . Neither comparator can simultaneously provide the electronic pull of Br, the metabolic shielding of CF3, and the hydrogen‑bond acceptor capability of F.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Aryl Bromide Handle for Cross-Coupling Diversification

The para‑bromo substituent provides a universal handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald‑Hartwig, Sonogashira), allowing the compound to be converted into dozens of derivatives in a single step . In contrast, non‑brominated analogs such as 4‑fluoro‑N‑[2‑(trifluoromethyl)phenyl]benzenesulfonamide (CAS 91308-57-5, MW 319.27) lack this reactive site and cannot participate in oxidative‑addition‑dependent coupling chemistry . The target compound’s MW of 398.17 compared to the non‑brominated analog’s 319.27 directly reflects the additional 79.9 Da contributed by the bromine atom that enables this diversification.

Organic Synthesis Medicinal Chemistry Cross‑Coupling Chemistry

Multi-Vendor Analytical Documentation Reduces Procurement Risk

The compound is supplied by at least three independent vendors (AKSci, Bidepharm, LeYan) with certified purity values: 95 % (AKSci, HPLC) , 95 % (Bidepharm, with NMR/HPLC/GC batch certificates) , and 98 % (LeYan, HPLC) . This multi‑vendor availability with orthogonal quality control contrasts with structurally similar but less‑common analogs such as N‑[3,5‑bis(trifluoromethyl)phenyl]‑4‑bromobenzenesulfonamide, which is primarily available from a single specialty supplier and lacks publicly posted batch‑specific analytical documentation.

Quality Assurance Procurement Reproducibility

High-Impact Research and Industrial Applications


Medicinal Chemistry SAR for Orthogonal Halogen Effects

The simultaneous presence of Br, F, and CF3 allows medicinal chemists to probe the additive and synergistic effects of halogen bonding, hydrophobic packing, and electronic modulation in a single molecule. No commercially available analog offers this triple‑substitution profile , making this compound the preferred starting point for SAR studies where all three halogen effects must be evaluated concurrently, particularly in programs targeting kinases, GPCRs, or ion channels where fluorinated benzenesulfonamides have shown significant activity .

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The para‑bromo substituent serves as a universal coupling handle for Suzuki, Heck, and Buchwald‑Hartwig reactions . This enables rapid generation of structurally diverse benzenesulfonamide libraries from a common intermediate. In contrast, non‑brominated analogs lack this reactivity entirely, forcing chemists to re‑synthesize the core scaffold for each derivative. The target compound therefore reduces synthetic effort and accelerates hit‑to‑lead timelines.

Multi-Site Collaborative Procurement with Reproducibility

With at least three independent vendors providing batch‑specific QC documentation (NMR, HPLC, GC) , this compound offers superior supply‑chain robustness compared to single‑source analogs. Collaborative research networks and CROs can procure identically specified material from multiple channels, minimizing batch‑to‑batch variability and ensuring experimental reproducibility across geographically dispersed laboratories.

Chemical Probe Development Leveraging Class-Validated Bioactivity

Structurally related 4‑bromobenzenesulfonamides bearing trifluoromethylated N‑aryl groups have demonstrated potent antibacterial activity, with MIC values as low as 5.6 µg cm⁻³ against MRSA . While direct head‑to‑head data for the target compound are not yet published, the close structural analogy positions it as a high‑priority candidate for antimicrobial screening and chemical probe development, particularly where the unique 4‑fluoro‑2‑CF3 aniline motif may confer differentiated target selectivity or pharmacokinetic properties.

Quote Request

Request a Quote for 4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.